molecular formula C17H15N3O3 B2992709 (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035003-49-5

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2992709
CAS No.: 2035003-49-5
M. Wt: 309.325
InChI Key: OWSRVGWNJIDFJL-ARJAWSKDSA-N
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Description

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a furo[2,3-c]pyridine moiety and a pyridin-3-yl group, which are connected through an ethyl linker to an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides or similar reagents.

    Introduction of the acrylamide group: This can be done through amide coupling reactions using acrylamide derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-4-yl)acrylamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(4-3-13-2-1-7-18-12-13)19-8-10-20-9-5-14-6-11-23-16(14)17(20)22/h1-7,9,11-12H,8,10H2,(H,19,21)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSRVGWNJIDFJL-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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